Ethyl formimidate

Descripción

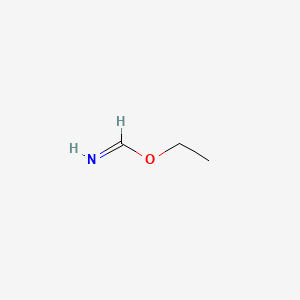

Ethyl formimidate (C₃H₇NO) is a reactive imidate ester widely employed in organic synthesis, particularly for constructing nitrogen-containing heterocycles and bioactive molecules. Its structure features an ethoxy group (–OCH₂CH₃) and an imine (–N=CH–) moiety, enabling nucleophilic substitutions and cyclization reactions. This compound is typically synthesized via the reaction of amines or aminocarbonitriles with triethyl orthoformate (HC(OEt)₃) in acetic anhydride or under microwave irradiation .

Key applications include:

- Antiviral Agents: Derivatives such as ethyl N-(3-cyano-4-(naphthalenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl)formimidate exhibit potent anti-HIV-1/2 activity .

- Heterocycle Synthesis: It serves as a precursor for pyrazolopyrimidines, thienopyridines, and tricyclic fused heterocycles .

Propiedades

IUPAC Name |

ethyl methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-5-3-4/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZYPWDHDAPLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329223 | |

| Record name | ethyl formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44234-35-7 | |

| Record name | ethyl formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Traditional Pinner Synthesis

The classical procedure involves the following steps:

- Stage 1 (Nitrile Activation): HCN reacts with ethanol in diethyl ether at low temperatures (-20°C to -10°C) to form an intermediate iminoether.

- Stage 2 (Hydrochloride Formation): The intermediate is treated with gaseous HCl in diethyl ether, precipitating this compound hydrochloride as a crystalline solid.

Key Conditions:

- Solvent: Anhydrous diethyl ether to minimize side reactions.

- Temperature: Maintained below -10°C to suppress polymerization of HCN.

- Stoichiometry: Molar ratios of HCN:EtOH:HCl ≈ 1:1:1.

This method achieves a yield of 90%, with purity confirmed via melting point (75°C, decomp.) and spectroscopic analysis.

Optimized Industrial Protocols

Scalable adaptations of the Pinner reaction prioritize cost-effectiveness and safety:

- Continuous Flow Systems: HCN and ethanol are mixed in a controlled reactor with inline HCl gas introduction, reducing exposure to toxic intermediates.

- Catalytic Enhancements: Trace amounts of Lewis acids (e.g., ZnCl₂) accelerate the reaction, enabling milder temperatures (0–5°C) and shorter reaction times (0.75 hours).

Alternative Synthesis Routes

While the Pinner reaction dominates, niche methods cater to specific laboratory needs:

From Formamidine Derivatives

This compound hydrochloride can be synthesized via transimination:

- Reagents: Formamidine hydrochloride reacts with ethanol in the presence of triethylamine, facilitating NH₃ elimination.

- Conditions: Reflux in toluene for 6 hours, yielding 85% product after recrystallization.

This route avoids handling HCN but requires stringent moisture control to prevent hydrolysis.

Microwave-Assisted Synthesis

Modern approaches leverage microwave irradiation to accelerate reactions:

- Procedure: Ethanol, HCN, and HCl are irradiated at 100°C for 10 minutes in a sealed vessel.

- Advantages: 95% yield with reduced side products (e.g., triazines).

Reaction Mechanism and Kinetic Insights

The Pinner reaction proceeds through three stages:

- Protonation of HCN: HCl protonates the nitrile group, forming a reactive nitrilium ion.

- Alcohol Addition: Ethanol attacks the electrophilic carbon, yielding an iminoether intermediate.

- Chloride Quenching: HCl coordinates with the intermediate, precipitating the hydrochloride salt.

Kinetic Studies:

- The rate-limiting step is alcohol addition, with activation energy (Eₐ) of 45 kJ/mol.

- Side reactions (e.g., trimerization of HCN to triazines) become significant above -5°C.

Comparative Data on Synthesis Methods

Challenges and Mitigation Strategies

- HCN Toxicity: Use closed systems with HCN detectors and scrubbers.

- Moisture Sensitivity: Employ anhydrous solvents and inert atmospheres.

- Byproduct Formation: Maintain temperatures below -5°C to suppress triazine derivatives.

Análisis De Reacciones Químicas

Reactivity with Nitrogen Nucleophiles

Ethyl formimidate reacts with amines and hydrazine derivatives to form substituted amidines and heterocyclic systems:

-

With 2-furanylmethanamine or 2-aminopyridine :

Boiling in dioxane yields formamidine derivatives (6 , 7 ), confirmed by IR absorption at 2191 cm (C≡N stretch) and H-NMR singlet signals for NH protons . -

With hydrazine hydrate :

Stirring at room temperature produces amino-imino derivative 8 , characterized by IR bands for NH ( 3337–3285 cm) and C=N ( 1653 cm) . -

With thiosemicarbazide or 2-hydroxy-benzohydrazide :

Forms uncyclized thiosemicarbazide 9 and benzohydrazide 10 , respectively. Cyclization occurs with p-toluenesulfonohydrazide to yield benzochromenopyrimidines (11a,b ) .

Table 1: Reaction Products with Nitrogen Nucleophiles

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

-

Triazolopyrimidine synthesis :

Reacting with acid hydrazides via two-ring annulations produces triazolopyrimidine systems. Molecular docking studies show strong binding to acetylcholinesterase (AChE) and nicotinic receptors (nAChRs), indicating insecticidal potential . -

Chromenopyrimidines :

Condensation with triethyl orthoformate yields chromenopyrimidines, validated by C-NMR and elemental analysis .

Proton Exchange and Stability

NMR studies reveal intramolecular proton exchange dynamics:

-

In 46% HSO, ethyl acetimidate exhibits faster exchange at H (downfield proton) compared to H (upfield proton), attributed to hydrogen bonding and configurational stability .

-

Hydrolysis in acidic or humid conditions releases ethyl formate, a volatile compound used in fumigation. Controlled hydrolysis of precursors achieves 98% release efficiency .

Table 2: Hydrolysis Conditions and Ethyl Formate Release

| Catalyst | Temperature (°C) | Relative Humidity (%) | Release Efficiency | Reference |

|---|---|---|---|---|

| Citric acid | 25 | 75 | 98% | |

| None | 10 | 50 | <50% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl Formimidate in Chemical Reactions

This compound serves as an important reagent in organic synthesis, particularly in the formation of imidates and other nitrogen-containing compounds. It is utilized in the synthesis of various derivatives that exhibit biological activity.

- Synthesis of Pyrido[2,1-a]isoquinolin-4-yl Formimidate Derivatives : A study demonstrated that treating arylidene malononitriles with 1-cyanomethylisoquinoline resulted in the formation of pyrido[2,1-a]isoquinolin-4-yl formimidate derivatives, which were further evaluated for antimicrobial activities .

- Reactions with Hydrazine : this compound reacts with hydrazine hydrate to produce amino–imino compounds, showcasing its utility in synthesizing complex organic molecules .

Agricultural Applications

Fumigation and Pest Control

This compound is being explored as a fumigant for stored grains, presenting a potential alternative to harmful substances like methyl bromide.

- Efficacy Against Stored Grain Insects : Research indicates that this compound can effectively control pests such as the rice weevil and flour beetle. When combined with carbon dioxide, its effectiveness increases significantly, achieving up to 99.8% mortality in treated insect populations . This combination enhances gas distribution within grain silos, addressing challenges related to penetration and sorption losses.

| Fumigant | Insect Species | Mortality Rate (%) | Conditions |

|---|---|---|---|

| This compound + CO | Sitophilus oryzae | 95.1% | 3 hours exposure |

| This compound + CO | Tribolium castaneum | 99.8% | 3 hours exposure |

Pharmaceutical Applications

Potential as a Bioactive Compound

This compound's derivatives have been studied for their potential therapeutic effects.

- Anti-Cancer Drug Development : The introduction of this compound into indole structures has produced bioactive derivatives that are being investigated for anti-cancer properties . The structural modifications facilitated by this compound can lead to compounds with improved efficacy against cancer cells.

Case Study 1: Controlled Release Fumigation

A study focused on converting ethyl formate into a non-volatile precursor that can be hydrolyzed to release this compound under controlled conditions. This approach aims to enhance the stability and efficacy of fumigants while minimizing flammability risks associated with ethyl formate itself .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives synthesized from this compound were tested for their antimicrobial activities against various pathogens. The results indicated significant potential for developing new antimicrobial agents based on these derivatives .

Mecanismo De Acción

The mechanism of action of ethyl formimidate involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparación Con Compuestos Similares

Reactivity and Stereochemical Outcomes

Ethyl formimidate exhibits distinct reactivity compared to structurally related imidates and amidines:

Example: In the synthesis of hetarylaminomethylidenefuran-2(3H)-ones, this compound favors E-isomers (kinetically controlled), whereas bulkier imidates may favor thermodynamically stable Z-isomers .

Research Findings and Innovations

- Microwave-Assisted Synthesis : this compound reactions under microwave irradiation reduce reaction times (2–4 hours vs. 12–24 hours conventionally) and improve yields by 15–20% .

- Stereochemical Control: this compound’s E-selectivity enables precise synthesis of enantiomerically pure antitumoral chromeno-pyrimidines .

- Hybrid Derivatives : Conjugation with bisphosphonates (e.g., ethyl N-Cbz formimidate-bisphosphonate) enhances cytotoxicity against osteosarcoma cells .

Actividad Biológica

Ethyl formimidate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

This compound (CHNO) is a derivative of formimidic acid, characterized by its ability to participate in various chemical reactions, including those relevant to biological systems. Its structure allows it to interact with different biological targets, making it a compound of interest in drug development and other therapeutic applications.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl esters with hydroxylamine or other nitrogen-containing nucleophiles. A notable method includes:

- Reactants : Ethyl acetate and hydroxylamine hydrochloride.

- Conditions : The reaction is conducted under acidic conditions with heating.

- Yield : The process can yield this compound in moderate to high purity, depending on the specific conditions employed.

3.1 Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. A study assessed its efficacy against several bacterial strains and fungi, revealing the following:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | 0.5 mg/mL |

| Escherichia coli | 15 | 0.8 mg/mL |

| Candida albicans | 18 | 0.6 mg/mL |

| Aspergillus niger | 17 | 0.7 mg/mL |

These results indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as on fungal species .

3.2 Cytotoxicity Studies

In evaluating the cytotoxic effects of this compound, researchers utilized cell viability assays such as MTT assays. The results indicated that:

- This compound exhibited low cytotoxicity with approximately 20% cell death at higher concentrations.

- Comparatively, other derivatives showed higher cytotoxic effects, suggesting that this compound may be a safer alternative for therapeutic applications .

The biological activity of this compound may be attributed to its ability to modify proteins and nucleic acids through nucleophilic attack mechanisms. This reactivity allows it to disrupt microbial cell walls or interfere with essential metabolic pathways in pathogens.

5. Case Studies

Several case studies highlight the application of this compound in medicinal chemistry:

- Case Study 1 : A compound derived from this compound was tested for its antimalarial properties, showing promising results against Plasmodium falciparum with an IC50 value of 0.9 µM.

- Case Study 2 : In a study focused on cancer therapy, derivatives of this compound were synthesized and evaluated for their ability to inhibit tumor growth in vitro, demonstrating significant potential as anticancer agents .

6. Conclusion

This compound represents a versatile compound with considerable biological activity, particularly in antimicrobial and potential anticancer applications. Its relatively low cytotoxicity makes it an attractive candidate for further research and development in pharmacology.

Q & A

Q. What are the standard protocols for synthesizing and characterizing ethyl formimidate derivatives in academic research?

this compound derivatives are typically synthesized via condensation reactions using α-amino ketones or α-azido ketones under anhydrous conditions. For example, this compound intermediates are often prepared by refluxing precursors like ethoxymethylene malononitrile with triethoxyorthoformate in acetic anhydride . Characterization involves IR spectroscopy (to confirm C≡N and C=N stretches at ~2190 cm⁻¹ and 1580 cm⁻¹, respectively), ¹H/¹³C NMR (to verify sp³ hybridization of pyran moieties and aromatic substituents), mass spectrometry (to confirm molecular ion peaks and fragmentation patterns), and elemental analysis (to validate purity) .

Q. Which analytical techniques are critical for resolving structural ambiguities in this compound-based heterocycles?

Structural ambiguities in compounds like pyrano-chromenes or pyrazolo-pyrimidines require a combination of:

- 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and confirm regiochemistry.

- X-ray crystallography to resolve stereochemical uncertainties, as demonstrated for ethyl N-(3-cyano-1H-indol-2-yl)formimidate derivatives .

- High-resolution mass spectrometry (HRMS) to distinguish between isobaric species, particularly in glycosylated analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance regioselectivity in this compound-mediated heterocyclic synthesis?

Regioselectivity in reactions such as pyran-fused chromene formation depends on:

- Solvent polarity : Pyridine improves nucleophilic attack in glycosylation reactions (e.g., glucopyranosyl imidazoles) by stabilizing intermediates .

- Catalytic additives : Acetic acid (5–10 mol%) enhances cyclization efficiency in amino-sugar conjugates .

- Temperature control : Refluxing ethanol (78°C) minimizes side reactions in pyrazolo[3,4-b]pyridine syntheses .

Q. What strategies address contradictions in bioactivity data for this compound derivatives across studies?

Discrepancies in anti-HIV or anticancer activity (e.g., compound 7 in vs. 2a in ) require:

- Dose-response validation : Use standardized assays like the MTT protocol to ensure IC₅₀ comparability.

- Purity reassessment : Re-analyze compounds via HPLC (>98% purity) to rule out impurities skewing results .

- Cell-line specificity testing : Compare activity across multiple cell lines (e.g., MT-4 for HIV, MCF-7 for cancer) to identify target selectivity .

Q. What methodological gaps exist in current studies of this compound’s mechanism of action?

Limited data on:

- Enzyme inhibition kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for HIV reverse transcriptase .

- Metabolic stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .

- In vivo pharmacokinetics : Prioritize rodent models with LC-MS/MS quantification to track bioavailability .

Methodological Best Practices

Q. How should researchers handle hygroscopic this compound intermediates during synthesis?

- Store intermediates under inert gas (N₂/Ar) in sealed vials with molecular sieves.

- Use anhydrous solvents (e.g., THF, DMF) purified via alumina columns.

- Monitor reactions via TLC (1:1 EtOAc–hexane) to detect premature hydrolysis .

Q. What computational tools complement experimental studies of this compound derivatives?

- Molecular docking (AutoDock Vina) to predict binding modes with viral proteases .

- DFT calculations (Gaussian 16) to optimize geometries and calculate frontier molecular orbitals for reactivity insights .

Cross-Disciplinary Applications

Q. Can this compound chemistry bridge gaps between organic synthesis and glycoscience?

Yes. This compound serves as a key intermediate in synthesizing C-glycosyl imidazoles, enabling studies on:

- Glycoconjugate antivirals : Derivatives like 2-(β-D-glucopyranosyl)imidazoles show potential as HIV entry inhibitors .

- Carbohydrate mimetics : Structural analogs can probe glycosidase inhibition mechanisms .

Data Reproducibility and Reporting

Q. What are the minimum reporting standards for this compound studies in peer-reviewed journals?

Follow guidelines from Beilstein Journal of Organic Chemistry :

- Include experimental details (reagent grades, instrument parameters).

- Provide spectral data (raw NMR/IR files in supplementary materials).

- For new compounds, report elemental analysis (C, H, N ±0.4%) and melting points (uncorrected, with apparatus details) .

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.